N-(4-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4S2/c1-27(15-6-8-16(30-2)9-7-15)33(28,29)17-10-11-32-18(17)20-25-19(26-31-20)13-4-3-5-14(12-13)21(22,23)24/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMZNSWVANKIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiophene ring, oxadiazole moiety, and various aromatic substituents. Its molecular formula is C_{20}H_{18F_3N_3O_3S with a molecular weight of approximately 453.44 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of the oxadiazole and thiophene classes exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various strains of bacteria and fungi. A study highlighted that oxadiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. In vitro studies have shown that related compounds inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For example, one derivative exhibited an IC50 value of 0.011 µM against COX-II, indicating a strong inhibitory effect compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. A recent study evaluated a series of thiophene-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives led to significant cell death in breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM . Mechanistically, these compounds may induce apoptosis by activating caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by Alegaon et al. assessed the antimicrobial properties of several thiophene derivatives, including the target compound. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory diseases, researchers synthesized analogs of the target compound to evaluate their COX-II inhibitory effects. One derivative showed a selective inhibition profile with minimal ulcerogenic effects in vivo, making it a candidate for further development as an anti-inflammatory drug .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C_{20}H_{18}F_{3}N_{3}O_{3}S |
| Molecular Weight | 453.44 g/mol |
| Antibacterial Activity | MIC = 10 µg/mL against E. coli |
| COX-II Inhibition (IC50) | 0.011 µM |
| Cytotoxicity (MCF-7 cells) | IC50 = 5 - 15 µM |
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide has been investigated for its potential pharmacological activities:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. The presence of the sulfonamide group is known to enhance antimicrobial efficacy by inhibiting bacterial folate synthesis .
- Anticancer Properties : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells. The incorporation of trifluoromethyl groups is believed to enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer cell lines .
Materials Science
The compound's unique structural features make it suitable for applications in materials science:
- Organic Electronics : Thiophene-based compounds are widely used in organic semiconductors due to their excellent electrical conductivity and stability. This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Environmental Science
The environmental implications of this compound are also noteworthy:
- Pollution Monitoring : Sulfonamide compounds are often studied for their persistence in the environment and their effects on aquatic ecosystems. This particular compound could be analyzed for its degradation products and potential toxicity to aquatic organisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on similar sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The researchers synthesized various analogs and evaluated their Minimum Inhibitory Concentration (MIC) values. The findings suggested that modifications at the para position of the phenyl ring could enhance antimicrobial potency significantly.
Case Study 2: Organic Photovoltaics
In a recent investigation into organic photovoltaic materials, researchers incorporated this compound into polymer blends. The results indicated improved charge transport properties and overall device efficiency compared to traditional materials.
Comparison with Similar Compounds
Compound 1: 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (CAS: 1040679-93-3)
- Structural Differences :
- Oxadiazole substituent: 4-Fluorophenyl (electron-withdrawing) vs. 3-(trifluoromethyl)phenyl in the target.
- Sulfonamide group: Identical (4-methoxyphenyl).
- The 4-fluoro substituent may enhance polarity compared to the trifluoromethyl group, affecting solubility and membrane permeability .
Compound 2: N-(3-fluoro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Structural Differences :
- Oxadiazole substituent: 4-Methylphenyl (electron-donating) vs. 3-(trifluoromethyl)phenyl.
- Sulfonamide group: 3-Fluoro-4-methylphenyl (electron-withdrawing fluorine + lipophilic methyl) vs. 4-methoxyphenyl.
- The 3-fluoro-4-methylphenyl group introduces steric bulk and altered hydrogen-bonding capacity compared to the methoxy group .
Compound 3: N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide (CAS: 1040634-47-6)
- Structural Differences :
- Oxadiazole substituent: 4-(Methylsulfanyl)phenyl (electron-rich sulfur atom) vs. 3-(trifluoromethyl)phenyl.
- Sulfonamide group: Identical (4-methoxyphenyl).
- Key Implications :
Physicochemical and Pharmacological Implications
Electronic Effects
Lipophilicity and Solubility
- Lipophilicity Ranking :
- Target compound (CF₃) > Compound 3 (SMe) > Compound 1 (F) > Compound 2 (Me).
- Solubility : Electron-withdrawing groups (e.g., CF₃, F) may reduce solubility in aqueous media compared to methyl or methoxy groups.
Comparative Data Table
*Estimated based on structural analogy.
Preparation Methods
Amidoxime Formation
3-(Trifluoromethyl)benzonitrile is treated with hydroxylamine hydrochloride (NHOH·HCl) in a 1:1 ethanol/water mixture under reflux (4 h, 85% yield). The reaction is catalyzed by NaOH (1.5 eq), generating 3-(trifluoromethyl)benzamidoxime (Intermediate 1).
Acylation and Cyclization
Intermediate 1 undergoes acylation with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using T3P (propylphosphonic anhydride) as a coupling agent (2 h, rt, 90% yield). Cyclodehydration of the O-acylated amidoxime is achieved in a NaOH/DMSO superbase system (80°C, 6 h, 75% yield), forming the 1,2,4-oxadiazole ring.
Key Reaction Conditions:
-
T3P enhances acylation efficiency by minimizing side reactions.
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Superbase (NaOH/DMSO) promotes intramolecular cyclization via deprotonation and elimination.
Thiophene Core Functionalization
The thiophene backbone is functionalized sequentially to introduce the sulfonyl chloride and oxadiazole groups.
Synthesis of Thiophene-2-Carbonitrile-3-Sulfonyl Chloride
Thiophene-3-sulfonic acid is treated with chlorosulfonic acid (ClSOH) at 60°C for 3 h (70% yield). Subsequent chlorination with PCl in DCM yields thiophene-3-sulfonyl chloride . A nitrile group is introduced at position 2 via SNAr displacement using CuCN in DMF (110°C, 12 h, 65% yield).
Oxadiazole-Thiophene Coupling
The nitrile group at position 2 is converted to an amidoxime (as in Section 2.1), followed by acylation and cyclization to attach the 1,2,4-oxadiazole (Section 2.2). This yields 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonyl chloride (Intermediate 2).
Sulfonamide Formation
The sulfonyl chloride in Intermediate 2 reacts with N-methyl-4-methoxyaniline in DCM containing pyridine (1.2 eq) as an HCl scavenger (rt, 12 h, 80% yield). The reaction proceeds via nucleophilic substitution, forming the target sulfonamide.
Optimization Notes:
-
Microwave irradiation (100°C, 20 min) reduces reaction time to 30 min with comparable yield.
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Polymer-supported bases (e.g., PS-TBD) simplify purification by sequestering HCl without aqueous workup.
Alternative Synthetic Routes and Innovations
One-Pot Oxadiazole-Thiophene Assembly
Baykov et al.’s superbase method enables a one-pot synthesis of the oxadiazole-thiophene core:
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Thiophene-2-carbonitrile is converted to amidoxime with NHOH·HCl.
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In situ acylation with methyl 3-(trifluoromethyl)benzoate.
-
Cyclodehydration in NaOH/DMSO (80°C, 6 h).
This approach avoids isolating intermediates but requires strict stoichiometric control to prevent over-acylation.
Q & A
Basic: What are the common synthetic routes for preparing this sulfonamide-oxadiazole-thiophene hybrid compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene-sulfonamide backbone followed by oxadiazole ring formation. Key steps include:
- Thiophene sulfonamide precursor synthesis : Alkylation of 4-methoxyaniline derivatives with thiophene-3-sulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF) .
- Oxadiazole ring construction : Cyclization of a nitrile intermediate with hydroxylamine or via [3+2] cycloaddition using carbodiimide chemistry. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may integrate the 3-(trifluoromethyl)phenyl group .
- Purification : Column chromatography or recrystallization ensures >95% purity. Yield optimization often requires temperature control (e.g., 60–80°C for cyclization) .
Advanced: How can contradictory biological activity data for this compound be resolved across different studies?
Answer:
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Assay variability : Differences in cell lines, enzyme isoforms, or buffer conditions (e.g., pH, ionic strength). Standardize protocols using reference inhibitors and validate with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
- Compound stability : Degradation under assay conditions (e.g., hydrolysis of the oxadiazole ring in acidic media). Monitor stability via HPLC at t = 0, 24, and 48 hours .
- Epistatic interactions : Off-target effects in complex biological systems. Use CRISPR-engineered cell lines or in silico target prediction tools (e.g., SwissTargetPrediction) to isolate primary targets .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., oxadiazole C5 vs. C2 substitution) and detects residual solvents. Key signals: thiophene protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 10–11 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% required for biological assays). Retention time shifts indicate stereochemical impurities .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ for C₂₁H₁₈F₃N₃O₃S₂: calc. 506.0854, obs. 506.0856) .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (target <5), solubility (ESOL model), and CYP450 inhibition. The trifluoromethyl group may improve metabolic stability but reduce solubility .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding poses to targets like carbonic anhydrase IX. Prioritize modifications to the oxadiazole or methoxyphenyl groups for enhanced affinity .
- QSAR modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with in vivo half-life data from analogous sulfonamides .
Basic: What is the hypothesized mechanism of action for this compound in cancer research?
Answer:
The compound’s sulfonamide group suggests potential as a carbonic anhydrase (CA) inhibitor, disrupting pH regulation in hypoxic tumors. The oxadiazole-thiophene core may intercalate DNA or inhibit kinases (e.g., VEGFR2). Preliminary data show IC₅₀ = 1.2 µM against CA IX in HT-29 cells .
Advanced: What strategies mitigate low yields during the final cyclization step?
Answer:
Low yields (<40%) in oxadiazole formation often result from:
- Side reactions : Competing thioamide or triazole byproducts. Use anhydrous conditions (molecular sieves) and high-purity nitrile precursors .
- Catalyst selection : Replace Pd(OAc)₂ with Xantphos-Pd-G3 for higher turnover in coupling steps .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving yield to 65% .
Basic: How does the trifluoromethyl group influence this compound’s physicochemical properties?
Answer:
The -CF₃ group enhances:
- Lipophilicity : Increases logP by ~1 unit, improving membrane permeability (critical for CNS targets).
- Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes.
- Electron-withdrawing effects : Polarizes the oxadiazole ring, strengthening hydrogen bonding with target proteins .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Exothermic reactions : Oxadiazole cyclization at scale requires jacketed reactors for temperature control (-10°C to prevent runaway reactions) .
- Purification bottlenecks : Replace column chromatography with antisolvent crystallization (e.g., water/IPA) for faster processing .
- Cost optimization : Substitute Pd catalysts with Ni-based alternatives for Suzuki couplings, reducing metal costs by 80% .
Basic: What structural analogs of this compound have been reported, and how do they differ in activity?
Answer:
- Analog A : Replacing 4-methoxyphenyl with 4-fluorophenyl reduces CA inhibition (IC₅₀ = 5.7 µM vs. 1.2 µM) but improves solubility .
- Analog B : Substituting oxadiazole with triazole retains anticancer activity but increases hepatotoxicity in murine models .
- Analog C : Removing the trifluoromethyl group abolishes target binding, confirming its critical role .
Advanced: How can contradictory crystallography and NMR data on conformation be reconciled?
Answer:
- Dynamic effects : Solution-state NMR may average multiple conformers, while X-ray crystallography captures a single solid-state conformation. Perform variable-temperature NMR to detect rotamers .
- Density functional theory (DFT) : Compare computed (B3LYP/6-31G*) and experimental structures to identify dominant conformers in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
